

D-106669: A Technical Overview of a PI3K Alpha Inhibitor

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Compound of Interest

Compound Name: D-106669

Cat. No.: B1612542

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This technical guide provides a comprehensive overview of the phosphoinositide 3-kinase (PI3K) alpha inhibitor, **D-106669**. The document details its mechanism of action, summarizes available quantitative data, and outlines standard experimental protocols for its characterization.

Core Mechanism of Action

D-106669 is a potent inhibitor of the p110 α catalytic subunit of phosphoinositide 3-kinase (PI3K α).^[1] PI3K α is a key component of the PI3K/AKT/mTOR signaling pathway, a critical intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.^{[2][3][4]}

The activation of this pathway is often initiated by the binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase AKT. The recruitment of AKT to the cell membrane allows for its phosphorylation and activation by PDK1 and mTORC2. Once activated, AKT proceeds to phosphorylate a multitude of downstream substrates, thereby promoting cell survival and proliferation.

D-106669 exerts its therapeutic effect by directly inhibiting the kinase activity of PI3K α , thereby preventing the production of PIP3 and halting the downstream signaling cascade. This inhibition leads to a reduction in the activation of AKT and its subsequent effectors, ultimately resulting in decreased cell proliferation and survival.

It is important to note that while **D-106669** is characterized as a potent PI3K α inhibitor, some sources have also described it as a pan-class I PI3K and ERK2 inhibitor. This suggests a broader kinase selectivity profile that warrants further investigation to fully elucidate its complete mechanism of action and potential off-target effects.

Quantitative Data

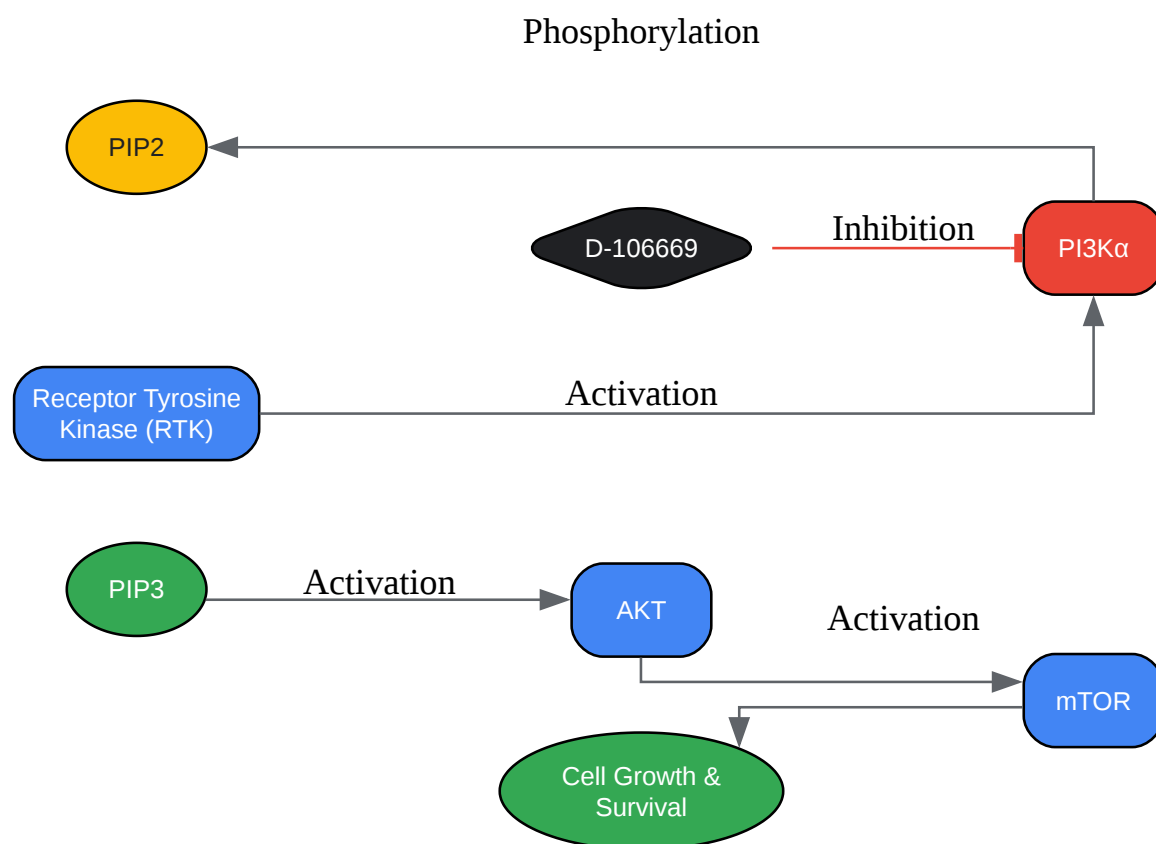
The following table summarizes the available quantitative data for **D-106669**.

Parameter	Value	Target	Source
IC50	0.129 μ M	PI3K α	[1]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

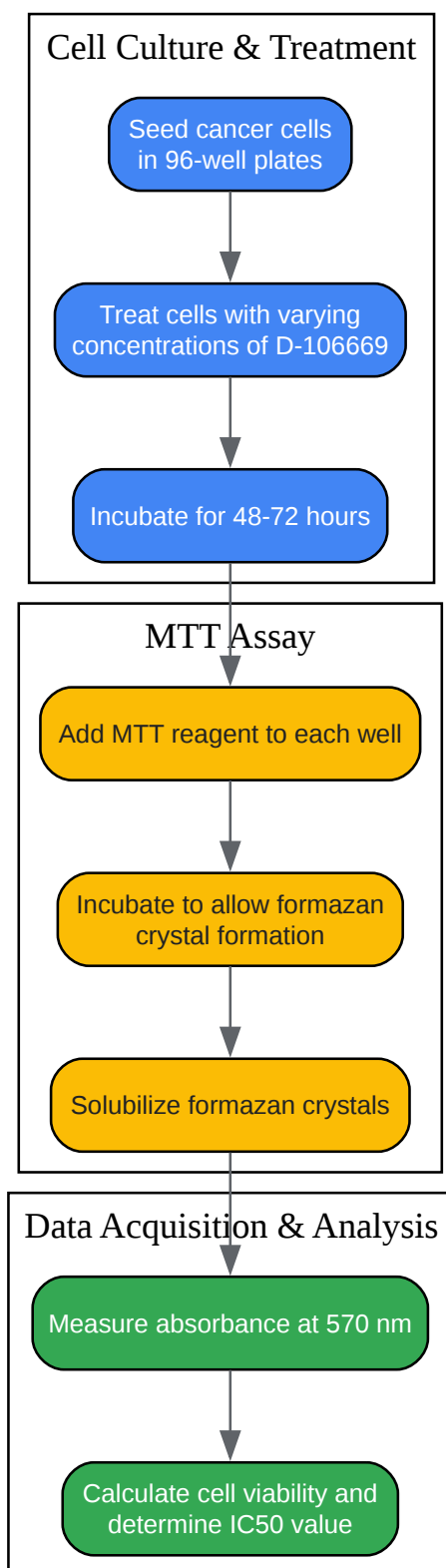
Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.



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Caption: PI3K/AKT/mTOR signaling pathway with **D-106669** inhibition.



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Caption: Workflow for a cell viability (MTT) assay.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize PI3K alpha inhibitors like **D-106669**.

Biochemical Kinase Assay (PI3K α HTRF Assay)

This assay quantifies the enzymatic activity of purified PI3K α and the inhibitory potential of **D-106669**.

- Materials:
 - Recombinant human PI3K α (p110 α /p85 α)
 - PI(4,5)P2 substrate
 - ATP
 - Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS)
 - HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (e.g., biotin-PIP3 and europium-labeled anti-biotin antibody)
 - **D-106669** in DMSO
- Procedure:
 - Prepare a serial dilution of **D-106669** in DMSO and then dilute in assay buffer.
 - In a 384-well plate, add PI3K α enzyme, the inhibitor (or DMSO as a control), and the PIP2 substrate.
 - Initiate the kinase reaction by adding ATP.
 - Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
 - Stop the reaction by adding EDTA.

- Add the HTRF detection reagents.
- Incubate to allow for binding.
- Read the plate on an HTRF-compatible plate reader.
- Calculate the percent inhibition and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Proliferation Assay (MTT Assay)

This assay assesses the effect of **D-106669** on the viability and proliferation of cancer cell lines.

- Materials:
 - Cancer cell line with a known PIK3CA mutation (e.g., MCF-7, T47D)
 - Complete cell culture medium
 - 96-well cell culture plates
 - **D-106669** in DMSO
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
 - Solubilization solution (e.g., DMSO or acidified isopropanol)
- Procedure:
 - Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
 - Treat the cells with a serial dilution of **D-106669** (and a DMSO control) and incubate for 48-72 hours.
 - Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

- Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the DMSO control and determine the cellular IC50 value.

Western Blot Analysis of Downstream Signaling

This technique is used to confirm the on-target effect of **D-106669** by measuring the phosphorylation status of key proteins in the PI3K/AKT pathway.

- Materials:
 - Cancer cell line
 - **D-106669**
 - Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
 - Protein quantification assay (e.g., BCA assay)
 - SDS-PAGE gels and running buffer
 - Transfer apparatus and buffer
 - PVDF or nitrocellulose membranes
 - Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
 - Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6 ribosomal protein, anti-total-S6, and a loading control like anti- β -actin)
 - HRP-conjugated secondary antibodies
 - Enhanced chemiluminescence (ECL) substrate
- Procedure:

- Culture cells and treat with **D-106669** at various concentrations for a specified time.
- Lyse the cells and quantify the protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Wash the membrane again and apply the ECL substrate.
- Visualize the protein bands using a chemiluminescence imaging system.
- Analyze the band intensities to determine the effect of **D-106669** on the phosphorylation of downstream targets.

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